![molecular formula C23H24FNO7 B1678477 Paroxetine maleate CAS No. 64006-44-6](/img/structure/B1678477.png)
Paroxetine maleate
Overview
Description
Paroxetine maleate is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, panic disorder, OCD, social phobia, generalized anxiety disorder, the vasomotor symptoms of menopause, and premenstrual dysphoric disorder . It is also used to treat the premenstrual dysphoric disorder, post-traumatic stress disorder, and chronic headache .
Molecular Structure Analysis
The chemical formula of Paroxetine maleate is C23H24FNO7 . Its exact mass is 445.15 and its molecular weight is 445.440 . The elemental analysis shows that it contains Carbon (62.02%), Hydrogen (5.43%), Fluorine (4.27%), Nitrogen (3.14%), and Oxygen (25.14%) .Chemical Reactions Analysis
Paroxetine is almost completely metabolized in animals and the human system. It is well-absorbed orally and undergoes extensive first-pass metabolism that is partially saturable. Its metabolites are pharmacologically inactive in vivo. Paroxetine metabolism is mediated in part by CYP2D6, CYP2B6 .Physical And Chemical Properties Analysis
Paroxetine maleate is a white to off-white solid . It is soluble in DMSO to about 12 mg/mL but is insoluble in water .Scientific Research Applications
Treatment of Depression
Paroxetine maleate is widely used in the treatment of depression . It is an essential part of the daily practice of many family doctors, especially in the 21st century and during a pandemic .
Treatment of Anxiety Disorders
Anxiety disorders are often diagnosed in children and adolescents . Paroxetine maleate has shown promising therapeutic effects in treating these disorders .
Treatment of Social Phobias
Social phobias can account for up to 13% of anxiety disorder diagnoses . Social anxiety manifests itself in fear of negative social assessment and humiliation, which disrupts the quality of social functioning . Paroxetine maleate is used to treat these conditions .
4. Off-label Use in Children and Adolescents Recent studies indicate that paroxetine maleate, belonging to the selective serotonin reuptake inhibitors, is used off-label in children and adolescents .
Pharmacodynamic Analysis
The central point of the review is focused on the pharmacodynamic analysis based on the molecular mechanism of binding paroxetine to various therapeutic targets .
Interaction with Molecular Targets
The purpose of this review is to describe the interaction of paroxetine with several molecular targets in various points of view including the basic chemical and pharmaceutical properties .
Mechanism of Action
Target of Action
Paroxetine Maleate, commonly known as Paxil, is a selective serotonin reuptake inhibitor (SSRI). Its primary target is the serotonin transporter (SERT), a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . The SERT is crucial to the etiology of affective disorders .
Mode of Action
Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders .
Biochemical Pathways
Paroxetine’s action on the SERT affects the serotonin system, a key biochemical pathway in the brain. This can lead to downstream effects such as mood elevation and reduction in anxiety .
Pharmacokinetics
Paroxetine is metabolized in the liver, largely mediated by cytochrome CYP2D6, with contributions from CYP3A4 and possibly other cytochrome enzymes . Genetic polymorphisms of the CYP2D6 enzyme may alter the pharmacokinetics of this drug . The metabolism of paroxetine by two metabolic pathways provides a buffer against dramatic increases in plasma drug concentrations from the nonlinear component of elimination .
Result of Action
The molecular and cellular effects of Paroxetine’s action primarily involve the enhancement of serotonergic activity. This can lead to a reduction in symptoms of depression, panic disorder, OCD, social phobia, generalized anxiety disorder, the vasomotor symptoms of menopause, and premenstrual dysphoric disorder . Paroxetine can also influence a variety of cancers, including brain tumor, colon cancer, and breast cancer by blocking some protein kinase signaling pathways involved in tumorigenesis .
Action Environment
Environmental factors can influence the action of Paroxetine. For instance, in aquatic environments, Paroxetine has been found to affect the nutrient cycle by influencing multi-trophic microorganisms and nitrogen transformation in river sediments . It’s also worth noting that individual variants and additive effects need to be considered to optimize the dosage regimen for individual patients .
Safety and Hazards
When handling Paroxetine maleate, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIUZSKXSWGSRU-QXGDPHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61869-08-7 (Parent), 110-16-7 (Parent) | |
Record name | Paroxetine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042590 | |
Record name | Paroxetine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paroxetine maleate | |
CAS RN |
64006-44-6 | |
Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64006-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paroxetine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paroxetine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paroxetine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAROXETINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F726G2563Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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